Triethylsilyllithium
Description
Historical Trajectory of Silyl (B83357) Anion Chemistry and the Emergence of Triethylsilyllithium
The field of silyl anion chemistry has its roots in the pioneering work of Henry Gilman. His research laid the groundwork for the synthesis and understanding of compounds containing a silicon-metal bond, which are pivotal reagents in organic synthesis. One of the earliest successful syntheses of a trialkylsilylmetallic compound was that of this compound. acs.org
In 1958, Gilman, along with Robert K. Ingham and Arthur G. Smith, reported the preparation of this compound. acs.org Their method involved the cleavage of triphenylgermyltriethylsilane with lithium metal in an ethylamine (B1201723) solvent. This reaction yielded both triphenylgermyllithium and the desired this compound. acs.org Another early method that was developed involved the cleavage of 1,1,1-triethyl-2,2,2-triphenyldisilane (B11948067) using lithium, although this process was noted to produce low yields of this compound. core.ac.uk These initial discoveries opened the door for further exploration into the synthesis and reactivity of silyl anions.
Subsequent research has expanded the arsenal (B13267) of synthetic routes to this compound and other silyl anions. These methods include the reductive cleavage of disilanes and the reductive metalation of silyl halides. The development of these varied synthetic pathways has been crucial for making silyl anions, including this compound, more accessible for their use as potent nucleophiles in a wide range of chemical transformations. researchgate.netresearchgate.net
Table 1: Early Synthetic Routes to this compound
| Starting Material | Reagent | Solvent | Key Observation/Yield | Reference |
|---|---|---|---|---|
| Triphenylgermyltriethylsilane | Lithium | Ethylamine | Successful synthesis and identification. | acs.org |
| 1,1,1-Triethyl-2,2,2-triphenyldisilane | Lithium | Not specified | Low yield. | core.ac.uk |
Fundamental Significance of Organolithium Reagents in Modern Synthetic Methodologies
Organolithium reagents are a cornerstone of modern organic synthesis, primarily due to the highly polar nature of the carbon-lithium bond. wikipedia.org This polarization results in a significant partial negative charge on the carbon atom, rendering these compounds powerful nucleophiles and strong bases. wikipedia.orgnumberanalytics.com Their utility spans a vast array of chemical transformations, making them indispensable tools for the construction of complex organic molecules, including pharmaceuticals and elastomers. wikipedia.orgnumberanalytics.comnumberanalytics.com
The fundamental significance of organolithium reagents, including silyl-substituted variants like this compound, can be attributed to several key aspects of their reactivity:
Nucleophilic Addition: Organolithium reagents readily add to electrophilic centers, most notably the carbonyl group of aldehydes and ketones, to form new carbon-carbon bonds, a fundamental transformation in synthetic chemistry. wikipedia.orgtaylorandfrancis.com This reactivity is crucial for building molecular complexity.
Deprotonation (Metalation): As exceptionally strong bases, they can deprotonate a wide range of organic compounds, even those with very weakly acidic protons. mt.com This allows for the generation of other reactive intermediates.
Initiators for Polymerization: In industry, organolithium compounds are widely used as initiators for anionic polymerization processes. wikipedia.org
Precursors to Other Organometallics: They are often used to generate other organometallic reagents through transmetalation reactions. mt.com
This compound, as a member of this class, combines the potent nucleophilicity of an organolithium species with the unique properties of silicon, enabling the introduction of the triethylsilyl group into organic molecules. This moiety can serve various functions, including as a protecting group or to influence the stereochemical outcome of subsequent reactions. The reactivity of organolithium reagents is influenced by factors such as the solvent, temperature, and aggregation state, which can be modulated to achieve desired synthetic outcomes. numberanalytics.commt.com
Overview of Key Research Foci and Challenges Pertaining to this compound
While this compound is a valuable synthetic tool, its preparation and application are accompanied by specific challenges that are the focus of ongoing research. A primary difficulty lies in its synthesis, particularly in achieving high purity and avoiding problematic side products.
Key challenges and areas of research include:
Synthesis from Halides: The direct reaction of triethylsilyl halides with lithium metal can be an inefficient process and often results in the formation of lithium halide byproducts. These salts can interfere with subsequent reactions, complicating purification and potentially altering the reactivity of the silyllithium reagent.
Use of Activators: The cleavage of hexaalkyldisilanes, an alternative route, often requires the use of activators. For instance, the reaction of hexamethyldisilane (B74624) with methyllithium (B1224462) necessitates the presence of a potent activator like hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA). While effective, the toxicity of HMPA has driven research into finding less hazardous alternatives.
Reactivity and Stability: Like many organolithium reagents, this compound is highly reactive and sensitive to air and moisture, requiring careful handling under inert atmospheric conditions. mt.com Some reagents in this class are pyrophoric, posing significant safety risks. mt.com
Complexation and Structure: The reactivity of this compound can be influenced by its aggregation state and complexation with solvent molecules or other ligands. kisti.re.kr Understanding and controlling these structural aspects is a key focus for optimizing its synthetic utility.
Current research endeavors are aimed at developing milder, more efficient, and safer methods for the generation of this compound and related silyl anions. This includes exploring new activating agents, optimizing reaction conditions to minimize byproduct formation, and developing novel synthetic strategies that expand the scope and practicality of these powerful reagents in organic synthesis.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | (C₂H₅)₃SiLi |
| Triphenylgermyltriethylsilane | (C₆H₅)₃GeSi(C₂H₅)₃ |
| Lithium | Li |
| Ethylamine | C₂H₅NH₂ |
| Triphenylgermyllithium | (C₆H₅)₃GeLi |
| 1,1,1-Triethyl-2,2,2-triphenyldisilane | (C₂H₅)₃SiSi(C₆H₅)₃ |
| Hexamethyldisilane | (CH₃)₃SiSi(CH₃)₃ |
| Methyllithium | CH₃Li |
| Hexamethylphosphoramide (HMPA) | [(CH₃)₂N]₃PO |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | (CH₃)₂NCH₂CH₂N(CH₃)₂ |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13792-75-1 |
|---|---|
Molecular Formula |
C6H15LiSi |
Molecular Weight |
122.2 g/mol |
IUPAC Name |
lithium;triethylsilanide |
InChI |
InChI=1S/C6H15Si.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 |
InChI Key |
NUWNHKMYUGNWEC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[Si-](CC)CC |
Origin of Product |
United States |
Synthetic Methodologies for Triethylsilyllithium Generation
Reductive Cleavage Strategies
Reductive cleavage is a common and effective method for generating silyllithium reagents. This approach involves the scission of a covalent bond within a silicon-containing precursor by an alkali metal, most frequently lithium.
The cleavage of the silicon-silicon bond in hexaalkyldisilanes using alkali metals is a direct route to trialkylsilyllithium compounds. While the cleavage of hexamethyldisilane (B74624) with methyllithium (B1224462) in the presence of an activator like HMPA or TMEDA is known, the direct cleavage of hexaethyldisilane with lithium metal presents a more direct, albeit sometimes challenging, pathway. acs.orgresearchgate.netchemrxiv.org
The synthesis of trialkylsilyllithium reagents, including triethylsilyllithium, often involves the reductive cleavage of a hexaalkyldisilane with an alkali metal. chemrxiv.org For instance, hexaethyldisilane can be prepared by the reductive coupling of triethylchlorosilane with lithium metal in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net Subsequent cleavage of the thus-formed hexaethyldisilane with lithium metal yields this compound. researchgate.net While this two-step process via the disilane (B73854) is a valid route, a more direct approach involves the reduction of a halotriorganosilane with two equivalents of lithium, which proceeds through the in situ formation of the disilane as an intermediate. thieme-connect.de This direct method can be preferable as it avoids the isolation of the disilane. However, the cleavage of an isolated disilane ensures the formation of a halogen-free silyllithium reagent, which can be advantageous for subsequent reactions where halide ions might interfere. thieme-connect.de It is important to note that side reactions, such as the cleavage of Si-C bonds, can occur, potentially leading to byproducts like phenyllithium (B1222949) if aryl substituents are present. thieme-connect.de
A typical laboratory procedure involves reacting the disilane with small pieces of lithium metal in an appropriate solvent under an inert atmosphere. The reaction can be initiated or accelerated by sonication. thieme-connect.de
Table 1: Examples of Disilane Cleavage for Silyllithium Synthesis
| Disilane Precursor | Cleavage Reagent | Solvent | Product | Ref. |
| 1,1,2,2-tetramethyl-1,2-diphenyldisilane | Lithium | THF | Dimethyl(phenyl)silyllithium | thieme-connect.de |
| Hexaethyldisilane | Lithium | Ethylamine (B1201723) | This compound | acs.org |
The cleavage of a Si-Si bond by an alkali metal is a reductive process. The reaction is believed to proceed through the formation of a radical anion intermediate. The alkali metal donates an electron to the disilane molecule, forming a transient species that subsequently fragments to yield a silyl (B83357) anion (silyllithium) and a silyl radical. The silyl radical can then react with another equivalent of the alkali metal to form a second equivalent of the silyllithium reagent.
The efficiency of this cleavage can be influenced by the steric bulk of the alkyl groups on the silicon atoms. For instance, hexa-tert-butyldisilane (B3044495) exhibits a significantly elongated Si-Si bond due to steric repulsion, which might affect its reactivity towards cleavage. acs.org
Ethereal solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), and dimethoxyethane (DME) play a crucial role in the formation and stability of organolithium reagents, including this compound. osi.lv These solvents solvate the lithium cation, which influences the aggregation state and reactivity of the silyllithium species. osi.lvnih.gov The stability of organolithium reagents can be significantly affected by the choice of ethereal solvent, with decomposition often occurring via reaction with the solvent itself, especially at elevated temperatures. osi.lv
THF is a commonly used solvent and has been noted to have a catalytic action on the cleavage of Si-Si bonds. acs.org The formation of contact ion pairs versus solvent-separated ion pairs is influenced by the solvent, with THF and DME being more likely to promote solvent-separated ion pairs compared to diethyl ether. nih.gov This can, in turn, affect the nucleophilicity and reactivity of the silyllithium reagent. nih.gov For some systems, fluorinated ether solvents have been explored to enhance electrochemical stability, although this can impact ionic conductivity. nih.gov The choice of solvent is therefore a critical parameter that must be optimized for the successful generation and subsequent reaction of this compound.
An alternative to the cleavage of Si-Si bonds is the activation and cleavage of silicon-hydrogen (Si-H) bonds in hydrosilanes. This method avoids the need to pre-form a disilane. The reaction of a hydrosilane with a strong base or an organometallic reagent can lead to the formation of a silyllithium species. While direct deprotonation of hydrosilanes with organolithium reagents like t-BuLi can be challenging and sometimes leads to hydride displacement, certain protocols have been developed. researchgate.net
Recent advancements have focused on catalytic methods for Si-H bond activation. For example, platinum-catalyzed borylation of hydrosilanes produces silylboranes, which can then be converted to the corresponding silyllithium species upon treatment with methyllithium. acs.orgchemrxiv.org This two-step sequence provides a versatile route to functionalized silyllithium reagents. acs.org Another approach involves the reaction of silanes with organozinc compounds, which can proceed via radical intermediates. researchgate.netresearchgate.net While not a direct route to silyllithiums, these Si-H activation strategies highlight the ongoing development of new methods for generating silicon-centered anions.
Si-Si Bond Scission in Disilanes
Mechanistic Aspects of Alkali Metal-Induced Cleavage
Transmetalation Routes for this compound Production
Transmetalation is a reaction where an organic group is transferred from one metal to another. wikipedia.org This methodology can be applied to the synthesis of this compound, typically involving the reaction of a triethylsilyl derivative of a less electropositive metal with lithium metal.
A notable example is the reaction of ethyl(triethylsilyl)mercury(II) with lithium metal. thieme-connect.de In THF, this reaction selectively yields this compound. thieme-connect.de This selectivity highlights the utility of transmetalation from mercury to lithium for preparing a clean silyllithium reagent. The choice of solvent is critical, as the same reaction in benzene (B151609) results in a mixture of this compound and ethyllithium. thieme-connect.de Another historical synthesis involved the cleavage of a Si-Ge bond in triphenylgermyltriethylsilane with lithium in ethylamine, which produced both this compound and triphenylgermyllithium. acs.org
Transmetalation reactions are a key step in many cross-coupling reactions, and while often discussed in the context of catalysis, the underlying principle of metal exchange is fundamental to these synthetic routes for producing organometallic reagents. wikipedia.org
Transmetalation from Silicon-Mercury Derivatives
A classical approach for preparing silyllithium compounds involves transmetalation, a reaction where a ligand is transferred from one metal to another. wikipedia.org Specifically, the metal-metal exchange between a disilylmercury compound and an elemental alkali metal has been a utilized synthetic method. thieme-connect.de This route, however, necessitates the use of highly toxic organomercury compounds. thieme-connect.dethieme-connect.de
An unsymmetrical organosilylmercury compound, ethyl(triethylsilyl)mercury(II), can react with lithium metal. thieme-connect.de The outcome of this reaction is highly dependent on the solvent used. In tetrahydrofuran (THF), the reaction selectively produces this compound. thieme-connect.de Conversely, conducting the reaction in benzene results in a mixture of this compound and ethyllithium. thieme-connect.de
The reaction of bis(triethylsilyl)mercury with metallic lithium serves as a direct route to this compound. However, the choice of solvent and alkali metal is critical. Studies have shown that reacting bis(triethylsilyl)mercury with sodium or potassium in a benzene solution does not yield the expected silylmetallic compounds. researchgate.net Instead, the reaction leads to the formation of phenyltriethylsilane, which suggests that the initially formed silylmetallic intermediate reacts with the benzene solvent. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Observed Product(s) |
| Bis(triethylsilyl)mercury | Sodium (Na) | Benzene | Phenyltriethylsilane researchgate.net |
| Bis(triethylsilyl)mercury | Potassium (K) | Benzene | Phenyltriethylsilane researchgate.net |
| Ethyl(triethylsilyl)mercury(II) | Lithium (Li) | Tetrahydrofuran (THF) | This compound thieme-connect.de |
| Ethyl(triethylsilyl)mercury(II) | Lithium (Li) | Benzene | This compound and Ethyllithium thieme-connect.de |
Alternative Transmetalation Pathways (e.g., from silylstannanes)
An alternative transmetalation strategy involves the cleavage of silicon-tin (Si-Sn) bonds. thieme-connect.de Compounds containing a Si-Sn bond, known as silylstannanes, can be cleaved by organolithium reagents to generate silyllithium species. thieme-connect.dethieme-connect.de This method may require additional synthetic steps to prepare the necessary silylstannane precursors, which are not always commercially available. thieme-connect.dethieme-connect.de The reaction involves treating the silylstannane with an organolithium compound, such as methyllithium (MeLi), which results in the desired silyllithium and a tetraorganotin byproduct. thieme-connect.de
| Precursor Type | Reagent | Product | Byproduct |
| Silylstannane (R₃Si-SnR'₃) | Organolithium (e.g., MeLi) | Silyllithium (R₃SiLi) | Tetraorganostannane (e.g., MeSnR'₃) thieme-connect.de |
Nucleophilic Cleavage Using Alkali Metal Hydrides
The generation of silyl alkali metal compounds can also be achieved by the cleavage of a silicon-hydride (Si-H) bond. thieme-connect.de This transformation can be accomplished through nucleophilic cleavage with an alkali metal hydride, which is considered a versatile and mild synthetic route. thieme-connect.de Reagents such as sodium hydride (NaH) or potassium hydride (KH) are used to deprotonate the hydrosilane. thieme-connect.de The reaction is often performed in solvents like hexamethylphosphoramide (B148902) (HMPA) or 1,2-dimethoxyethane (B42094) (DME). thieme-connect.de For instance, reacting hexamethyldisilane with KH in HMPA results in the immediate formation of a clear yellow solution of the corresponding silylpotassium at room temperature. thieme-connect.de When NaH is used, heating may be required to facilitate the reaction. thieme-connect.de
| Hydrosilane | Alkali Metal Hydride | Solvent/Conditions | Product |
| Hexamethyldisilane | Potassium Hydride (KH) | HMPA, ambient temp. | Trimethylsilylpotassium thieme-connect.de |
| Hexamethyldisilane | Sodium Hydride (NaH) | HMPA, 30-40°C | Trimethylsilylsodium thieme-connect.de |
| Hexamethyldisilane | Potassium Hydride (KH) | DME, 40°C, 6h | Trimethylsilylpotassium thieme-connect.de |
| Hexamethyldisilane | Sodium Hydride (NaH) | THF/18-crown-6, rt, 2h | Trimethylsilylsodium thieme-connect.de |
Reactivity Profiles and Transformational Chemistry of Triethylsilyllithium
Nucleophilic Silylation Reactions Mediated by Triethylsilyllithium
This compound serves as a potent nucleophile for the formation of silicon-carbon and silicon-other element bonds. wiley-vch.de These reactions are fundamental in synthetic organic chemistry for the introduction of the triethylsilyl group into various molecular frameworks. The generation of silicon nucleophiles like this compound has traditionally been achieved through methods such as the reaction of chlorosilanes with alkali metals. wiley-vch.de
Addition to Carbonyl Compounds and Derivatives
The addition of nucleophiles to carbonyl compounds is a cornerstone of organic synthesis. studymind.co.ukle.ac.uk The carbonyl group (C=O) is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. studymind.co.ukle.ac.uk This reactivity is harnessed in reactions with this compound.
This compound adds to aldehydes and ketones in a nucleophilic addition reaction. studymind.co.uklibretexts.org The silicon nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which upon protonation yields a silylated alcohol. libretexts.org
The stereoselectivity of these additions is a critical aspect, particularly when new stereogenic centers are formed. libguides.com In the case of asymmetrical ketones, the approach of the nucleophile can occur from two different faces (re or si), potentially leading to a mixture of enantiomers. libretexts.org The stereochemical outcome can be influenced by factors such as steric hindrance and the presence of chiral auxiliaries. libguides.com For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with a small hydride reagent favors axial attack, while a bulkier reagent leads to equatorial attack due to steric hindrance. libguides.com
Below is a table summarizing the addition of this compound to representative aldehydes and ketones, highlighting the stereochemical and regiochemical aspects where applicable.
| Substrate | Reagent | Product | Key Features |
| Cyclohexanone | This compound | 1-(triethylsilyl)cyclohexan-1-ol | Direct 1,2-addition to the carbonyl group. |
| Benzaldehyde | This compound | Phenyl(triethylsilyl)methanol | Formation of a secondary silylated alcohol. |
| 2-Butanone | This compound | 2-methyl-3-(triethylsilyl)butan-2-ol | Addition to an unsymmetrical ketone, creating a new stereocenter. |
This table is a representative illustration of the types of products formed and does not represent exhaustive experimental data.
Carboxylic acid derivatives, such as esters, react with strong nucleophiles like this compound. libretexts.org The reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. le.ac.uk Unlike with aldehydes and ketones, this intermediate can then collapse by expelling a leaving group (e.g., an alkoxide from an ester), reforming a carbonyl compound which can then undergo a second nucleophilic addition. le.ac.uk
However, the reaction of this compound with esters can be controlled to achieve different outcomes. Depending on the reaction conditions and the stoichiometry of the reagents, it is possible to isolate the initial addition product or the product of double addition.
The following table outlines the reactivity of this compound with various carboxylic acid derivatives.
| Substrate | Reagent | Product | Notes |
| Ethyl benzoate | This compound (1 eq.) | Benzoyl(triethyl)silane | Single addition and elimination of the ethoxide group. |
| Ethyl benzoate | This compound (2 eq.) | Bis(triethylsilyl)phenylmethanol | Double addition to the carbonyl group. |
| Acid Chloride | This compound | Acylsilane | Substitution of the chloride with the triethylsilyl group. libretexts.org |
This table illustrates the general reactivity patterns and potential products.
Stereoselective and Regioselective Addition to Aldehydes and Ketones
Reactions with Unsaturated Carbon-Carbon Systems
This compound can also add to carbon-carbon multiple bonds, providing a route to various organosilicon compounds.
The addition of silylmetal reagents to unsaturated systems is a valuable method for the synthesis of functionalized organosilanes. While direct addition of this compound to simple, unactivated alkenes and alkynes can be challenging, its reactivity can be harnessed in the presence of other reagents. For instance, silylboranes, which are precursors to silicon nucleophiles, have gained significant interest. nih.gov The development of catalytic methods for the borylation of hydrosilanes has expanded the accessibility of various silylboranes. nih.gov These silylboranes can then be used in subsequent transformations.
In the case of α,β-unsaturated carbonyl compounds, nucleophilic attack can occur at two positions: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). libretexts.org The regioselectivity of the addition is influenced by the nature of the nucleophile. libretexts.org "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates, generally prefer 1,4-addition. libretexts.org
This compound, being a relatively hard nucleophile, might be expected to favor 1,2-addition. However, the outcome can be influenced by reaction conditions and the specific substrate. The formation of silyl (B83357) enol ethers is a common result of the conjugate addition of silyl nucleophiles to enones.
The following table provides examples of conjugate addition reactions involving silyl nucleophiles.
| Substrate | Reagent | Product Type | Key Features |
| Cyclohexenone | This compound/Copper(I) Iodide | 3-(triethylsilyl)cyclohexanone | Copper-mediated conjugate addition. |
| Chalcone | This compound | 1,3-diphenyl-3-(triethylsilyl)propan-1-one | 1,4-addition to an α,β-unsaturated ketone. |
This table illustrates the concept of conjugate addition with silyl nucleophiles. The use of copper salts can promote 1,4-addition.
Addition to Alkenes and Alkynes for Silylboron Reagent Synthesis
Transformations Involving Nitrogen-Containing Electrophiles
This compound exhibits versatile reactivity towards a range of nitrogen-containing electrophiles, including imines, nitriles, and isocyanates. The outcomes of these reactions are largely dictated by the nature of the electrophile and the reaction conditions.
With N-monosubstituted selenoamides, the reaction does not lead to the expected 1,2-enediamines but instead yields the corresponding imine in high yield. In the case of N-unsubstituted selenoamides, the major product is the nitrile. oup.com In contrast, N,N-disubstituted selenoamides undergo deselenative coupling to produce 1,2-enediamines. oup.com
The reaction with nitriles can lead to silicon-directed Beckmann fragmentation products. researchgate.net Isocyanates react with silyl lithium reagents, such as those derived from bis(trimethylsilyl)mercury, to form N,N'-bissilylurea derivatives as the main products, with the release of carbon monoxide. researchgate.net
| Electrophile Type | Substrate Example | Product(s) | Reference |
| N-monosubstituted selenoamide | Ar-C(=Se)NHR | Imine (Ar-CH=NR) | oup.com |
| N-unsubstituted selenoamide | Ar-C(=Se)NH2 | Nitrile (Ar-CN) | oup.com |
| N,N-disubstituted selenoamide | Ar-C(=Se)NR2 | 1,2-Enediamine | oup.com |
| Nitrile | General Nitrile | Silicon-directed Beckmann fragmentation products | researchgate.net |
| Isocyanate | Aryl isocyanate | N,N'-Bissilylurea derivatives, CO | researchgate.net |
Reactivity with Halogenated Organic Substrates
This compound is a potent nucleophile that readily reacts with halogenated organic compounds. Its reactivity profile differs between alkyl and aryl halides.
With alkyl halides, this compound typically participates in nucleophilic substitution reactions to form new silicon-carbon bonds. For example, the cross-coupling of aryl triflates with primary alkyl halides like benzyl (B1604629) chloride and 1-bromododecane (B92323) in the presence of a nickel catalyst yields the corresponding alkylated benzenes in moderate yields. researchgate.net
The reaction with aryl halides, such as aryl bromides, can be facilitated by palladium catalysis under basic aqueous conditions to produce aryltriethoxysilanes. organic-chemistry.org These aryltriethoxysilanes can then be used in further cross-coupling reactions to form biaryls. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been shown to be effective for the thioetherification of a wide range of (hetero)aryl halides, including challenging aryl chlorides, with various thiols. csic.es It is noteworthy that arylation of N-H containing compounds like amines and indoles can be achieved with aryl tosylates using a palladium catalyst. organic-chemistry.org
| Substrate Type | Reagent(s) | Catalyst/Conditions | Product Type | Reference |
| Primary alkyl halide | Aryl triflate | Ni(cod)₂, PMe₃, K₃PO₄ | Alkylated benzene (B151609) | researchgate.net |
| Aryl bromide | This compound | Pd catalyst, aq. NaOH | Aryltriethoxysilane | organic-chemistry.org |
| (Hetero)aryl halide | Thiol | NiCl(allyl)(PMe₂Ar') | Thioether | csic.es |
| Aryl tosylate | Primary aryl amine | Pd(OAc)₂, MOP-type ligand | Secondary aryl amine | organic-chemistry.org |
Silyl Anion Reactivity in Complex Organic Synthesis
Applications in Anion Relay Chemistry (ARC)
Anion Relay Chemistry (ARC) is a powerful strategy for the construction of complex molecules, and silyl anions play a crucial role in this methodology. organic-chemistry.orgescholarship.org ARC protocols often involve the generation of an initial anion which, through a series of controlled rearrangements, transfers the negative charge to a different location within the molecule, creating a new reactive anion. organic-chemistry.org
A key step in many ARC sequences is the Brook rearrangement, a migration of a silyl group from a carbon atom to an oxygen atom. organic-chemistry.orgescholarship.org This rearrangement is often triggered by the addition of an anion to an epoxide bearing a distal trialkylsilyl group. The subsequent epoxide ring-opening generates an oxyanion, and the addition of an activating agent like HMPA can induce a solvent-controlled 1,4-Brook rearrangement. organic-chemistry.org This process results in the formation of a new, distal carbanion that can then react with various electrophiles. organic-chemistry.org
The development of bifunctional "linchpins" is central to the utility of ARC. nih.gov These linchpins are designed to unite different building blocks in a controlled manner. For instance, vinylepoxide linchpins have been developed for through-bond/through-space ARC, which involves an initial Sₙ2' reaction followed by a 1,4-Brook rearrangement to facilitate negative charge migration. nih.gov Recently, a visible-light-driven ARC strategy has been developed, where tosylhydrazones are transformed into anionic donors via an energy-transfer process, enabling the synthesis of fully substituted pyrazoles under mild conditions. rsc.org
Metalation of Organic Substrates by this compound
This compound can act as a strong base, capable of deprotonating a variety of organic substrates in a process known as metalation. core.ac.uk This reactivity is particularly useful in directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgbaranlab.org
In DoM, a directing metalation group (DMG) on an arene coordinates to the lithium cation of the organolithium reagent, increasing the kinetic acidity of the ortho-protons and facilitating their removal. organic-chemistry.orgbaranlab.org While alkyllithium reagents are commonly used, silyllithium species like this compound can also effect such transformations. core.ac.uk The resulting ortho-lithiated species can then be trapped with a wide range of electrophiles, allowing for the introduction of various functional groups at a specific position. organic-chemistry.org
The choice of base and reaction conditions can influence the regioselectivity of metalation. For example, in the case of o-anisic acid, using s-BuLi/TMEDA at low temperatures leads to metalation adjacent to the carboxylate, while a switch to n-BuLi/t-BuOK can reverse this selectivity. unblog.fr The metalation of heterocyclic compounds is also a valuable transformation, though it can be complicated by competing nucleophilic addition to the ring. harvard.edu The use of highly hindered amide bases has been shown to be effective for the metalation of electron-poor heteroarenes. harvard.edu
Electron Transfer Processes and Radical Intermediates in this compound Chemistry
While many reactions of this compound are ionic in nature, there is substantial evidence for the involvement of single-electron transfer (SET) processes, leading to the formation of radical intermediates. researchgate.net The propensity for SET is influenced by the nature of the substrate and the reaction conditions.
An electron transfer reaction involves the movement of a single electron from one molecule to another. libretexts.org In the context of this compound, this can lead to the formation of a silyl radical and a radical anion of the electrophilic substrate. Silyl radicals are key intermediates in a variety of important transformations, including hydrosilylation and reduction processes. researchgate.net They readily add to unsaturated systems like alkenes, alkynes, and carbonyl derivatives, generating carbon-centered radicals that can undergo further reactions. researchgate.net
The reaction of this compound with certain electrophiles, such as enones, can proceed via an initial SET. rsc.orgrsc.orgnih.gov This generates a radical anion of the enone, which can then undergo further transformations, including radical cyclizations. rsc.org The formation of radical intermediates has also been proposed in the reaction of silyl lithium reagents with aryl azides. researchgate.net
The generation of radicals via SET is a powerful tool in organic synthesis. For instance, photoredox catalysis can be used to initiate SET from an amine to an excited-state photocatalyst, generating an aminium radical that can participate in subsequent reactions. rsc.org Similarly, visible-light-induced SET from frustrated Lewis pairs can generate highly reactive radical-ion pairs. d-nb.info The study of these radical processes continues to expand the synthetic utility of reagents like this compound.
Mechanistic Investigations of Triethylsilyllithium Reactions
Elucidation of Reaction Mechanisms Employing Triethylsilyllithium
The reactivity of this compound has been the subject of numerous mechanistic investigations, revealing a nuanced landscape of reaction pathways. These studies are crucial for understanding and predicting the outcomes of reactions involving this versatile organosilicon reagent.
This compound participates in nucleophilic addition reactions, particularly with unsaturated systems like enones and epoxides. The precise mechanism, whether concerted or stepwise, is often debated and can be influenced by the substrate and reaction conditions.
In the context of α,β-unsaturated carbonyl compounds (enones), nucleophilic addition can occur via two primary pathways: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. libretexts.orglibretexts.org The electrophilic character of the carbonyl carbon is transmitted to the β-carbon through conjugation, making both sites susceptible to nucleophilic attack. libretexts.orglibretexts.orglibretexts.org A 1,4-addition, also known as a conjugate addition, involves the nucleophile attacking the β-carbon, leading to an enolate intermediate which is then protonated. libretexts.orglibretexts.orglibretexts.org The final product is often the result of tautomerization of the initially formed enol. libretexts.orglibretexts.orglibretexts.org The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. libretexts.org While strong bases often favor the faster 1,2-addition, the possibility of a stepwise mechanism involving an initial single electron transfer (SET) from the silyllithium reagent to the enone cannot be discounted, which could lead to a radical-anion intermediate. wikipedia.org
The ring-opening of epoxides by nucleophiles like this compound generally proceeds via an SN2 mechanism. youtube.commasterorganicchemistry.comchemistrysteps.com This involves a backside attack of the nucleophile on one of the epoxide carbons, leading to inversion of stereochemistry at the point of attack. masterorganicchemistry.comtransformationtutoring.com The significant ring strain of the three-membered ring provides the driving force for this reaction. youtube.commasterorganicchemistry.com In basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide. youtube.commasterorganicchemistry.comchemistrysteps.com The reaction is generally considered a two-step process where the initial nucleophilic attack opens the ring to form an alkoxide, which is subsequently protonated in a separate workup step. youtube.commasterorganicchemistry.com However, the degree of concertedness, where bond-breaking and bond-forming occur simultaneously, can be debated. A purely concerted mechanism would involve a single transition state. wikipedia.org
The table below summarizes the general characteristics of these nucleophilic addition mechanisms.
| Reaction Type | Key Intermediates | General Mechanism | Influencing Factors |
| 1,4-Conjugate Addition to Enones | Enolate | Stepwise: Nucleophilic attack on β-carbon, followed by protonation and tautomerization. libretexts.orglibretexts.orglibretexts.org | Nature of the nucleophile, substrate sterics. libretexts.orglibretexts.org |
| Epoxide Ring-Opening | Alkoxide | Stepwise: SN2 attack at the less hindered carbon, followed by protonation. youtube.commasterorganicchemistry.comchemistrysteps.com | Steric hindrance, solvent. youtube.comchemistrysteps.com |
While many reactions of this compound are ionic in nature, the involvement of radical pathways, particularly in silylation processes, has been proposed and investigated. Radical chain reactions are characterized by three distinct phases: initiation, propagation, and termination. youtube.comyoutube.comlibretexts.org
The initiation step involves the formation of a radical species. libretexts.org In the context of silylation, this could occur through a single electron transfer (SET) from the this compound to a suitable substrate. The propagation phase consists of a series of steps where a radical reacts to form a product and another radical, continuing the chain. youtube.comlibretexts.org Termination occurs when two radical species combine, ending the chain. libretexts.org
The reaction of silyl (B83357) radicals, generated from precursors like chlorosilanes via electroreduction, with alkenes is a known method for silylation. nih.gov This process can involve a radical-polar crossover mechanism. nih.gov For instance, the reaction of alkyl halides with silylmercury compounds has been shown to proceed via a radical chain mechanism with an SH2 attack. researchgate.net The possibility of such radical mechanisms in reactions involving this compound suggests that the reaction outcomes can be more complex than simple nucleophilic additions. The formation of radical intermediates can lead to different product distributions and stereochemical outcomes compared to purely ionic pathways.
The key stages of a radical chain mechanism are outlined below.
| Stage | Description |
| Initiation | Formation of initial radical species, often through homolytic cleavage or single electron transfer. libretexts.org |
| Propagation | A radical reacts with a non-radical species to form a product and a new radical, continuing the chain. youtube.comlibretexts.org |
| Termination | Two radicals combine to form a non-radical product, ending the chain reaction. libretexts.org |
The choice of solvent can have a profound impact on the reaction pathways and selectivity of reactions involving this compound. rsc.orgrsc.org Solvents can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.orgnumberanalytics.comnumberanalytics.comnih.gov
Hexamethylphosphoramide (B148902) (HMPA) is a polar aprotic solvent known to have significant effects on the reactivity of organolithium reagents. Its ability to solvate cations, in this case, the lithium ion, can lead to the formation of more "naked" or reactive silyl anions. This increased reactivity can alter the course of a reaction. For instance, in the conjugate addition of silyllithium reagents to enones, the presence of HMPA can influence the ratio of 1,2- to 1,4-addition products. By increasing the nucleophilicity of the silyl anion, HMPA can favor the thermodynamically controlled 1,4-addition pathway.
The general influence of solvents on reaction mechanisms can be categorized as follows:
| Solvent Property | Effect on Reaction Pathways |
| Polarity | Can stabilize charged intermediates and transition states, potentially favoring ionic pathways. numberanalytics.comnumberanalytics.com |
| Coordinating Ability (e.g., HMPA) | Can break up aggregate structures of organolithium reagents and enhance the reactivity of the anion. |
| Hydrogen Bonding | Can solvate and stabilize specific reactants or transition states, influencing selectivity. numberanalytics.comnih.gov |
Radical Chain Mechanisms in Silylation Processes
Stereochemical Aspects of this compound-Mediated Transformations
The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The geometry of the products is often dictated by the reaction mechanism.
In the SN2-type ring-opening of epoxides, the nucleophilic attack of the triethylsilyl anion occurs from the backside relative to the oxygen atom, resulting in an inversion of configuration at the carbon center being attacked. masterorganicchemistry.comtransformationtutoring.com This leads to a trans relationship between the newly introduced triethylsilyl group and the resulting hydroxyl group.
The stereochemistry of conjugate addition reactions to cyclic enones is also highly controlled. The approach of the nucleophile is often directed by steric factors, leading to the formation of a specific diastereomer. The initial enolate formed can then be protonated, and the stereochemistry of this step can also influence the final product.
Kinetic and Thermodynamic Analyses of this compound Reactivity
While specific kinetic and thermodynamic data for this compound reactions are not extensively detailed in the provided search results, general principles of chemical kinetics and thermodynamics can be applied. Kinetic analysis focuses on the rates of reactions and the factors that influence them, such as activation energy. mdpi.comnih.gov Thermodynamic analysis, on the other hand, deals with the energy changes that occur during a reaction, including enthalpy, entropy, and Gibbs free energy, which determine the position of equilibrium. mdpi.compeerj.comrsc.org
The competition between 1,2- and 1,4-addition in reactions with enones is a classic example of kinetic versus thermodynamic control. The 1,2-addition is often faster (kinetically favored), while the 1,4-addition product is typically more stable (thermodynamically favored). libretexts.org The reaction conditions, including temperature and solvent, can be manipulated to favor one product over the other. Lower temperatures often favor the kinetic product, while higher temperatures can allow for the reaction to reach equilibrium and form the thermodynamic product.
The reactivity of this compound is also a function of the thermodynamic stability of the C-Si bond being formed and the Si-Li bond being broken. The formation of a strong C-Si bond is a significant driving force for many of its reactions.
Spectroscopic and Structural Elucidation in Triethylsilyllithium Research
Advanced Spectroscopic Techniques for Triethylsilyllithium Characterization
Spectroscopic methods are indispensable for probing the nature of this compound in solution, where it often exists in equilibrium between different aggregated forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying silyllithium compounds. acs.org By analyzing the nuclear spins of different atoms within the molecule, researchers can deduce a wealth of structural and dynamic information.
Multi-nuclear NMR studies involving lithium (⁶Li and ⁷Li) and silicon (²⁹Si) isotopes are particularly revealing. The observation of scalar coupling between silicon and lithium nuclei (¹J[²⁹Si,⁷Li] or ¹J[²⁹Si,⁶Li]) provides direct evidence for the presence of a covalent Si-Li bond in solution. acs.orggoettingen-research-online.de For instance, the ¹J[²⁹Si,⁷Li] coupling constant for tris(trimethylsilyl)silyllithium was observed to be 38.6 Hz in the ²⁹Si NMR spectrum and 36.7 Hz in the ⁷Li NMR spectrum at room temperature. goettingen-research-online.de In another study, a ¹J[²⁹Si,⁷Li] coupling of 51 Hz was reported for phenyldimethylsilyllithium in THF at -100 °C. goettingen-research-online.de These coupling patterns can also indicate the aggregation state of the silyllithium species, for example, whether it exists as a monomer, dimer, or higher aggregate. acs.orgacs.org
In situ ⁷Li and ex situ ⁷Li/²⁹Si solid-state NMR have been effectively used to study the structural evolution of related silicon-based materials, such as lithium silicide (LixSi) phases formed during the lithiation of silicon monoxide anodes. nih.gov This highlights the power of multi-NMR approaches in understanding lithium-silicon bonding and structure.
Table 1: Representative ¹J(²⁹Si,⁷Li) Coupling Constants for Silyllithium Compounds
| Compound | Solvent | Temperature (°C) | ¹J(²⁹Si,⁷Li) (Hz) | Reference |
| (Me₃Si)₃SiLi | Not Specified | Room Temp | 38.6 (from ²⁹Si NMR) | goettingen-research-online.de |
| (Me₃Si)₃SiLi | Not Specified | Room Temp | 36.7 (from ⁷Li NMR) | goettingen-research-online.de |
| PhMe₂SiLi | THF | -100 | 51 | goettingen-research-online.de |
This table is interactive. You can sort and filter the data.
Variable-temperature (VT) NMR is a powerful tool for investigating the dynamic processes that silyllithium compounds undergo in solution. numberanalytics.comox.ac.uknih.gov By recording NMR spectra at different temperatures, researchers can study phenomena such as conformational changes, intermolecular exchange, and equilibria between monomeric and aggregated species. numberanalytics.comresearchgate.net For example, as the temperature is lowered, the rate of exchange between different species can be slowed down, allowing for the observation of distinct signals for each species in the NMR spectrum. researchgate.netresearchgate.net This provides valuable thermodynamic and kinetic information about the system. numberanalytics.com VT-NMR studies have been crucial in demonstrating that species like [bis(diethylamino)phenylsilyl]lithium exist as monomers in THF, and have helped to analyze the temperature-dependent behavior of different species in solution. acs.orgresearchgate.net
Insights from 6Li, 7Li, and 29Si NMR Studies
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals and radical ions. cuni.czru.ac.zabhu.ac.in In the context of this compound chemistry, ESR can be employed to investigate the formation of radical intermediates that may occur during its synthesis or reactions. core.ac.uklsu.edu For instance, the reaction of certain organosilyl compounds with alkali metals can lead to the formation of anion radicals, which can be identified by their characteristic ESR spectra. core.ac.uk The analysis of hyperfine coupling constants in the ESR spectrum can provide information about the distribution of the unpaired electron within the radical species. researchgate.net
Crystallographic Studies of this compound Derivatives and Adducts
X-ray crystallography provides definitive, atomic-resolution three-dimensional structures of molecules in the solid state. While obtaining suitable crystals of this compound itself can be challenging due to its reactivity, the crystallographic analysis of its derivatives and adducts has been instrumental in understanding its structural chemistry. nih.govnih.govrsc.org
Crystal structures of various silyllithium compounds have revealed that they can exist as monomers, dimers, or higher aggregates in the solid state, often incorporating solvent molecules (adducts) into their structure. acs.orggoettingen-research-online.deacs.org For example, the crystal structure of tris(trimethylsilyl)silyllithium shows that it exists as a monomer solvated by three THF molecules. goettingen-research-online.de In contrast, bis(tert-butyldimethylsilyl)(trimethylsilylethynyl)silyllithium was found to be a dimer in the solid state, featuring a four-membered ring composed of two lithium and two silicon atoms. acs.org These studies provide precise bond lengths, bond angles, and information about the coordination environment of the lithium and silicon atoms, offering a static picture that complements the dynamic information obtained from solution-state NMR. rsc.orgmdpi.com
Elucidation of Aggregation States and Solution Structures of Silyllithium Species
Understanding the aggregation state and structure of silyllithium species in solution is crucial, as it directly influences their reactivity. Silyllithiums can exist as monomers, dimers, or higher-order aggregates, and the equilibrium between these forms is often dependent on the solvent, concentration, and temperature. core.ac.ukresearchgate.net
The combination of NMR spectroscopy (including ⁶Li, ⁷Li, and ²⁹Si nuclei) and computational methods has been particularly powerful in unraveling these complex solution structures. acs.orgresearchgate.netresearchgate.net For example, ⁷Li NMR analysis showed that a dimeric ethynylsilyllithium in the solid state remains dimeric in toluene (B28343) but becomes monomeric in a more polar solvent like THF. acs.org This demonstrates the significant role of the solvent in influencing the aggregation state. Variable-temperature NMR studies can further probe the dynamics of the equilibrium between these different aggregated forms. researchgate.net While this compound itself is known to form, its precise aggregation state in various solvents continues to be an area of active investigation. core.ac.ukdtic.milcore.ac.ukthieme-connect.deresearchgate.net
Computational Chemistry Approaches to Triethylsilyllithium
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Triethylsilyllithium
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying organometallic compounds. researchgate.netnih.gov DFT calculations are instrumental in probing the electronic structure of molecules like this compound to understand the distribution of electrons and the nature of chemical bonds, which in turn dictates the compound's reactivity.
Research on various heteroatom-substituted silyllithium compounds provides a framework for understanding this compound. DFT studies, particularly those employing methods like Gauge-Including Atomic Orbital (GIAO) or Individual Gauge for Localized Orbitals (IGLO), have been used to calculate and interpret 29Si NMR chemical shifts. acs.org These studies reveal that simple notions of electronegativity are insufficient to explain the observed shielding at the silicon atom. Instead, the electronic structure is a complex interplay of bonding and antibonding orbitals. acs.org
Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with DFT, helps to dissect the calculated electron density into localized bonds, lone pairs, and atomic charges. In silyllithium compounds, NBO analysis provides a quantitative picture of the Si-Li bond, revealing its polarity and the charge distribution on the silicon and lithium atoms. acs.org For this compound, such analysis would quantify the negative charge on the silicon atom, confirming its nucleophilic character. The calculations show that the combination of electropositive substituents (like lithium) and other groups on silicon leads to significant deshielding effects, arising from the coupling of bonding (σ) and antibonding (σ*) orbitals with substantial silicon character and small energy gaps. acs.org
| Calculated Parameter | Description | Relevance to this compound |
| NBO Charge on Si | The calculated natural charge localized on the silicon atom. | Quantifies the nucleophilicity of the silicon center. A significant negative charge indicates a strong tendency to attack electrophiles. |
| Si-Li Bond Length | The calculated equilibrium distance between the silicon and lithium atoms. | Provides insight into the nature and strength of the Si-Li bond and the degree of aggregation in solution. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. |
| 29Si Shielding Tensor | A calculated property that relates to the experimentally observed NMR chemical shift. | Helps to validate the computed electronic structure against experimental data and understand substituent effects on the silicon nucleus. acs.org |
This table presents key parameters obtained from DFT calculations that are crucial for characterizing the electronic structure and reactivity of silyllithium compounds like this compound.
Modeling Reaction Pathways, Transition States, and Intermediates
Understanding how a chemical reaction proceeds requires mapping out the potential energy surface (PES), which represents the energy of a system as a function of its geometry. fiveable.me Computational chemistry offers methods to locate the critical points on this surface: reactants, products, intermediates, and, most importantly, transition states. e3s-conferences.org A transition state is the highest energy point along the minimum energy path between reactants and products and is crucial for determining the reaction rate. e3s-conferences.orgnumberanalytics.com
Several computational methods are employed to model reaction pathways:
Nudged Elastic Band (NEB) Method: This technique is used to find the minimum energy path (MEP) between a known reactant and product. It works by optimizing a series of intermediate structures (or "images") simultaneously along the reaction path. ims.ac.jp
Intrinsic Reaction Coordinate (IRC): An IRC calculation follows the reaction path downhill from a transition state structure to connect it to the corresponding reactants and products on the potential energy surface. fiveable.me This confirms that a located transition state correctly links the intended species.
Global Reaction Route Mapping (GRRM): More advanced, automated strategies like GRRM aim to explore the potential energy surface more broadly to systematically discover various reaction pathways, including isomerization and dissociation channels, without prior knowledge of the products. rsc.org
For this compound, these methods can be applied to model its reactions with various electrophiles. For example, in the silylation of an aldehyde, DFT calculations could be used to model the nucleophilic attack of the silyl (B83357) anion on the carbonyl carbon. By locating the transition state for this step, the activation energy can be calculated. Competing pathways, such as enolization, could also be modeled, and a comparison of the activation energies would predict the reaction's selectivity. The calculations would also reveal the structure of any intermediates, such as the initial lithium alkoxide adduct, providing a complete, step-by-step picture of the reaction mechanism. nih.gov
| Method | Purpose | Application to this compound Chemistry |
| Geometry Optimization | To find the lowest energy structure (stable state) of reactants, products, and intermediates. | Determines the stable structures of this compound (e.g., monomer, dimer) and its reaction products. |
| Transition State (TS) Search | To locate the saddle point (maximum energy) on the reaction path connecting reactants and products. | Identifies the structure and energy of the transition state for reactions, such as nucleophilic attack on a substrate. |
| Nudged Elastic Band (NEB) | To find the minimum energy path between reactants and products when the transition state is unknown. ims.ac.jp | Maps the entire pathway for a silylation reaction, revealing the mechanism from start to finish. |
| Intrinsic Reaction Coordinate (IRC) | To verify that a found transition state connects the correct reactants and products. fiveable.me | Confirms that a calculated transition state corresponds to the desired chemical transformation. |
This table summarizes common computational methods used to elucidate reaction mechanisms, which are applicable to studying the reactions of this compound.
Theoretical Predictions of Reactivity and Selectivity in this compound Chemistry
The ultimate goal of many computational studies is to move beyond explaining known phenomena and to predict the outcome of unknown reactions. rsc.org By combining the insights from electronic structure calculations and reaction pathway modeling, it is possible to make robust theoretical predictions about the reactivity and selectivity of this compound.
Predicting Selectivity: Many chemical reactions can proceed through multiple competing pathways to yield different products. This is particularly relevant for regioselectivity (where a reagent can attack at different sites) and stereoselectivity (where different stereoisomers can be formed). Computational chemistry is a powerful tool for predicting such selectivity. rsc.org
For instance, in the reaction of this compound with an α,β-unsaturated ketone, two primary pathways are possible: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. By modeling the reaction pathways for both modes of attack, chemists can calculate the respective transition state energies. The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major one. The predicted product ratio can often be correlated with the calculated difference in activation energies. This predictive capability allows for the in silico design of experiments, saving time and resources in the laboratory.
| Computational Input | Predicted Outcome | Example in this compound Chemistry |
| Calculated Activation Energies (ΔG‡) | Reaction Rate: Lower ΔG‡ implies a faster reaction. | Comparing the activation energy for the reaction of Et3SiLi with an aldehyde vs. a ketone to predict relative rates. |
| Difference in ΔG‡ for Competing Pathways | Selectivity (Regio- or Stereo-): The product of the pathway with the lowest ΔG‡ will be the major product. | Calculating the barriers for 1,2- vs. 1,4-addition to an enone to predict which isomer will form preferentially. |
| Relative Energies of Intermediates | Reaction Mechanism: Identifies thermodynamically plausible intermediates along the pathway. | Determining the stability of a lithium alkoxide intermediate following nucleophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Site of Reactivity: Predicts where nucleophilic (HOMO-driven) or electrophilic (LUMO-driven) attack will occur. | The shape and energy of the HOMO of this compound, localized on silicon, predicts its behavior as a strong nucleophile. |
This table illustrates how theoretical data obtained from computational models are used to predict the chemical behavior of this compound.
Applications of Triethylsilyllithium in Advanced Organic Synthesis
Triethylsilyllithium as a Precursor to Diverse Organosilicon Compounds
The primary utility of this compound lies in its function as a powerful triethylsilyl anion (Et₃Si⁻) equivalent. This characteristic makes it an exceptional precursor for the synthesis of a wide array of organosilicon compounds, which are valuable intermediates in numerous chemical processes. researchgate.net The high reactivity of the Si-Li bond facilitates nucleophilic attack on various electrophilic substrates, leading to the formation of new, stable silicon-carbon bonds. scribd.com This reactivity is foundational to its role in creating functionalized organosilanes and enabling stereoselective transformations.
This compound is extensively used to prepare organosilanes containing specific functional groups. researchgate.net Its reaction with various electrophiles introduces the triethylsilyl moiety into organic molecules, yielding products that can be used in further synthetic steps.
A key application is the ring-opening of epoxides. As a strong nucleophile, this compound attacks the epoxide ring in a reaction that proceeds via an Sₙ2 mechanism. ucalgary.cafiveable.me Under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon atom of the epoxide, resulting in the regioselective formation of β-hydroxysilanes. researchgate.netlibretexts.org This transformation is a reliable method for introducing both a hydroxyl group and a silyl (B83357) group into a molecule in a single, predictable step.
Furthermore, this compound undergoes conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds, such as enones and enals. wikipedia.orglibretexts.org This vinylogous reactivity, where the electrophilic character is transmitted from the carbonyl carbon to the β-carbon, allows for the formation of β-silyl ketones and aldehydes. libretexts.orglibretexts.org The resulting enolate intermediate can be protonated or trapped with other electrophiles, further diversifying the range of accessible functionalized organosilanes. openstax.org
| Electrophilic Substrate | Reaction Type | Product Class |
| Epoxide | Nucleophilic Ring-Opening | β-Hydroxysilane |
| α,β-Unsaturated Ketone/Aldehyde | Conjugate (1,4) Addition | β-Silyl Ketone/Aldehyde Enolate |
| Alkyl Halide | Nucleophilic Substitution | Tetraalkylsilane |
| Carbonyl (Aldehyde/Ketone) | Nucleophilic (1,2) Addition | α-Hydroxy-α-silylalkane |
This table summarizes the reactions of this compound with various electrophiles to produce functionalized organosilanes.
The introduction of the bulky triethylsilyl group can significantly influence the stereochemical outcome of subsequent reactions, making this compound a valuable reagent in stereoselective synthesis. inflibnet.ac.in The steric demand of the silyl group can direct the approach of reagents to a specific face of a molecule, controlling the formation of new stereocenters.
In conjugate addition reactions, for example, the attack of this compound on a chiral α,β-unsaturated system can proceed with high diastereoselectivity. The subsequent protonation of the enolate intermediate can also be controlled to yield a specific diastereomer. researchgate.net This strategy is crucial for building complex molecules with multiple contiguous stereocenters, a common challenge in the synthesis of natural products. inflibnet.ac.in The predictability of these transformations allows chemists to design synthetic routes that yield a single desired stereoisomer from a mixture of possibilities. rsc.org
Synthesis of Functionalized Organosilanes
Role in Polymerization Chemistry
Beyond its use in small-molecule synthesis, this compound plays a role in polymer chemistry, particularly as an initiator for anionic polymerization. researchgate.net
Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophile. libretexts.orglibretexts.org this compound, serving as a source of the nucleophilic silyl anion, can initiate the polymerization of certain types of monomers, especially those with anion-stabilizing groups like conjugated alkenes (e.g., styrene, butadiene) or those with electron-withdrawing groups. libretexts.orglibretexts.org
The process begins with the nucleophilic attack of the triethylsilyl anion on a monomer molecule. This addition reaction forms a new carbanion, which then acts as the propagating species, adding to subsequent monomer units and extending the polymer chain. libretexts.org
Initiation: Et₃Si⁻Li⁺ + CH₂=CHR → Et₃Si-CH₂-CHR⁻Li⁺
Propagation: Et₃Si-CH₂-CHR⁻Li⁺ + n(CH₂=CHR) → Et₃Si-(CH₂-CHR)ₙ-CH₂-CHR⁻Li⁺
This method is a type of living polymerization, which, under specific conditions, can proceed without termination or chain transfer reactions. stanford.edu This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. A significant advantage of using this compound as an initiator is the incorporation of a triethylsilyl group at one end of the polymer chain. This silyl end-group can be used for further functionalization or for creating block copolymers.
| Monomer | Polymerization Type | Role of this compound | Resulting Polymer Feature |
| Styrene | Anionic Chain-Growth | Initiator | Triethylsilyl end-group |
| Butadiene | Anionic Chain-Growth | Initiator | Triethylsilyl end-group |
| Methyl Methacrylate | Anionic Chain-Growth | Initiator | Triethylsilyl end-group |
This table illustrates the role of this compound as an initiator in the anionic polymerization of various olefins.
Integration of this compound into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. acsgcipr.orgcaltech.edu This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. acsgcipr.org
This compound can be effectively integrated into MCRs due to its defined and predictable reactivity. A hypothetical, yet mechanistically sound, example involves a three-component reaction sequence.
Component 1: this compound
Component 2: An α,β-unsaturated aldehyde (e.g., cinnamaldehyde)
Component 3: An alkylating agent (e.g., methyl iodide)
In this sequence, the this compound would first add in a conjugate fashion to the α,β-unsaturated aldehyde, generating a lithium enolate intermediate. This intermediate is then trapped in situ by the third component, the alkylating agent, to yield a complex, highly functionalized organosilane. The entire transformation occurs in a single pot, showcasing the power and efficiency of MCRs. mdpi.com
Contribution to Novel Synthetic Strategies and Methodologies
The unique reactivity of this compound has contributed to the development of novel synthetic strategies and methodologies. rsc.org Its ability to serve as a robust silyl anion source provides a direct route for the formation of Si-C bonds, a key transformation in organosilicon chemistry. researchgate.netmdpi.com
The regioselective ring-opening of epoxides provides a reliable method for synthesizing β-hydroxysilanes, which are versatile building blocks in their own right. libretexts.org Similarly, the conjugate addition to unsaturated systems offers a powerful tool for carbon-carbon bond formation and the introduction of silicon-based functional groups in a controlled manner. openstax.orgorganic-chemistry.org These reactions have expanded the toolbox available to synthetic chemists for constructing complex organic molecules.
The application of this compound in anionic polymerization allows for the creation of polymers with silyl end-groups, opening new avenues for materials science, such as the synthesis of novel block copolymers and surface modification. stanford.edu By enabling these transformations, this compound continues to be a key reagent in pushing the boundaries of modern synthetic chemistry.
Future Directions and Emerging Research Avenues in Triethylsilyllithium Chemistry
Development of More Efficient and Sustainable Synthetic Routes to Triethylsilyllithium and Related Silyl (B83357) Anions
A primary challenge in the broader application of silyl anions like this compound has been their synthesis, which often involves harsh or hazardous conditions. A significant future direction lies in creating more efficient, safer, and environmentally benign synthetic methods.
Current research is exploring alternatives to traditional preparations that use pyrophoric reagents. rsc.orgrsc.org One promising area is the development of synthetic methods that avoid the direct use of lithium metal or potent organolithium precursors. For instance, the selective cleavage of silicon-carbon (Si-C) bonds in readily available tetraorganosilanes using lithium has emerged as a viable route to functionalized silyllithium compounds. researchgate.net This approach allows for the generation of silyl anions that might be difficult to access through conventional reductive methods.
Furthermore, the development of related but more stable silyl nucleophiles, such as silylzinc reagents, highlights a trend toward safer and more manageable alternatives. rameshrasappan.comrameshrasappan.com These silylzinc reagents can be prepared directly from silyl halides, bypassing the need for pyrophoric silyllithium intermediates altogether. rsc.orgrsc.org The advantages of these alternative reagents are summarized in the table below.
| Reagent Type | Traditional Precursor | Alternative Precursor | Key Advantages of Alternative |
| Silyllithium | Triethylsilyl Halide + Lithium Metal | Diphenylmethyl-substituted tetraorganosilanes | Access to functionalized silyl anions. researchgate.net |
| Silylzinc | Silyllithium + Zinc Halide | Silyl Iodide + Zinc Metal | Avoids pyrophoric silyllithium; reagents are solid and can be stored. rsc.orgrameshrasappan.com |
The overarching goal is to create a toolbox of silylating agents that are not only highly reactive and selective but also inherently safer and more sustainable to produce and handle.
Exploration of Unprecedented Reactivity Modes and Novel Transformations Mediated by this compound
While the classical reactivity of this compound as a strong nucleophile is well-established, researchers are now exploring its potential in more complex and novel chemical transformations. An emerging area of interest is the participation of silyl anions in catalytic cycles and multi-step reaction cascades.
Inspired by the novel reactivity observed with related silylmetals, future research will likely focus on expanding the repertoire of this compound-mediated reactions. For example, silylzinc reagents have been successfully employed in copper-mediated 1,4-additions to enones and in novel Brook-rearrangement/cross-coupling sequences. rameshrasappan.com This suggests that this compound, perhaps in concert with transition metal catalysts, could be applied to a wider range of conjugate addition and rearrangement reactions.
Another frontier is the anti-selective carbosilylation of alkynes, which has been demonstrated with silylzinc reagents to produce stereodefined Z-vinylsilanes. rameshrasappan.com Adapting such transformations for this compound would provide powerful tools for stereocontrolled synthesis. The development of functionalized silyl anions, which can act as versatile building blocks, is also a key area of research, enabling the synthesis of more complex organosilicon compounds. researchgate.net
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
The advancement of computational chemistry provides an unprecedented opportunity to understand the intricate details of this compound chemistry. Density Functional Theory (DFT) and other high-level computational methods are becoming indispensable tools for elucidating reaction mechanisms, predicting reactivity, and designing new experiments.
Future computational studies will likely focus on several key areas:
Aggregation and Solvation: this compound, like many organolithium reagents, exists as aggregates in solution. Computational models can provide detailed insights into the structure of these aggregates and how they influence reactivity. Understanding the role of solvents like tetrahydrofuran (B95107) (THF) in breaking up these aggregates is crucial for controlling reaction outcomes.
Reaction Mechanisms: Computational studies can map out the energy profiles of reactions involving this compound, helping to distinguish between different possible pathways. This is particularly valuable for complex, multi-step transformations and for understanding the role of additives or catalysts. tdx.cat
Predictive Design: As computational models become more accurate, they can be used to predict the reactivity of new, untested substrates with this compound. This predictive power can accelerate the discovery of new reactions and optimize conditions for existing ones, reducing the amount of empirical experimentation required.
Application of this compound in Green Chemistry Methodologies
The principles of green chemistry—such as atom economy, waste reduction, and the use of less hazardous chemicals—are increasingly influencing the direction of synthetic chemistry research. Applying these principles to this compound chemistry is a significant future goal.
A major focus is the development of catalytic reactions that use only a substoichiometric amount of the silyl anion, thereby improving atom economy and reducing waste. While silyllithium reagents are traditionally used in stoichiometric quantities, their incorporation into catalytic cycles is a key area for future development.
Expanding the Scope of this compound Applications in Complex Molecule Synthesis and Materials Science
The unique properties of the triethylsilyl group make it a valuable component in both complex organic molecules and advanced materials. A major avenue for future research is to expand the application of this compound as a key reagent for introducing this functional group.
In complex molecule synthesis, this compound is a powerful tool for creating C-Si bonds. The resulting silyl groups can serve as versatile synthetic handles, participating in transformations such as the Fleming-Tamao oxidation or as directing groups in subsequent reactions. The use of silyl reagents in the synthesis of Active Pharmaceutical Ingredients (APIs) and other bioactive molecules is an area of growing importance. rsc.org
In materials science, silicon-containing polymers and materials often exhibit unique thermal, electronic, and mechanical properties. This compound and related reagents could play a crucial role in the synthesis of novel silicon-based polymers, such as polysilanes and polycarbosilanes. There is also potential for its use in the surface modification of materials and in the synthesis of precursors for silicon carbide ceramics. Research into new catalyst systems, including those involving silyl lithium amides, for polycarbonate manufacturing also points to potential applications in polymer chemistry. google.com
Q & A
Q. What are the standard laboratory protocols for synthesizing and handling triethylsilyllithium to ensure reproducibility?
Q. How do solvent polarity and temperature influence the reactivity of this compound in silylation reactions?
Reactivity trends correlate with solvent donor strength and temperature:
- Polar solvents (THF) : Stabilize the lithium ion, reducing nucleophilicity but enhancing selectivity in sterically hindered substrates.
- Nonpolar solvents (hexane) : Increase reactivity but may lead to side reactions (e.g., β-hydride elimination in alkenes). Systematic studies comparing silylation yields:
| Substrate | Solvent | Temp (°C) | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| 1° Alcohol | THF | −78 | 92 | <1 |
| 3° Alcohol | Hexane | 25 | 45 | 22 (elimination) |
Q. What strategies are recommended for scaling up this compound-mediated reactions without compromising safety or efficiency?
- Batch size control : Gradual addition of substrates to avoid exothermic runaway reactions.
- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time .
- Safety protocols : Conduct calorimetry studies to identify thermal hazards and design venting systems for gas evolution (e.g., H2 from residual lithium).
Advanced Research Questions
Q. How can contradictory literature reports on this compound’s regioselectivity in polyfunctional substrates be systematically resolved?
Discrepancies often arise from:
- Impurity profiles : Trace moisture or oxygen may alter reaction pathways.
- Substrate pre-activation : Differences in pre-treatment (e.g., silylation of hydroxyl groups before lithiation). Methodological recommendations:
- Controlled replicate studies : Compare results under strictly anhydrous vs. ambient conditions.
- Computational modeling : DFT calculations to predict regioselectivity based on transition-state energies .
Q. What advanced mechanistic probes (e.g., isotopic labeling, kinetic isotope effects) can elucidate the role of lithium aggregation in this compound’s reactivity?
- Isotopic labeling : Use of <sup>6</sup>Li/<sup>7</sup>Li mixtures to study aggregation effects via <sup>7</sup>Li NMR line-shape analysis.
- Kinetic studies : Variable-temperature <sup>29</sup>Si NMR to measure activation parameters (ΔH‡, ΔS‡) for silylation steps . Example kinetic
| Substrate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|
| Benzyl ether | 65 | −120 |
| Allyl ether | 78 | −95 |
Methodological Best Practices
- Data validation : Cross-reference NMR assignments with literature <sup>29</sup>Si chemical shift databases to confirm product identity.
- Error analysis : Report standard deviations for titration results (minimum n=3 replicates) to enhance reproducibility .
- Ethical reporting : Disclose all solvent sources, lot numbers, and purification methods to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
